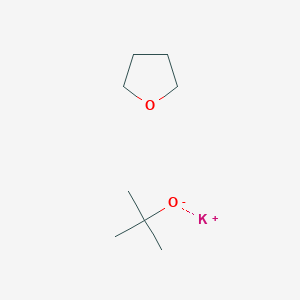KOtBu THF
CAS No.:
Cat. No.: VC13590766
Molecular Formula: C8H17KO2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17KO2 |
|---|---|
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | potassium;2-methylpropan-2-olate;oxolane |
| Standard InChI | InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1 |
| Standard InChI Key | JIWDQJYCCQFDAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[O-].C1CCOC1.[K+] |
| Canonical SMILES | CC(C)(C)[O-].C1CCOC1.[K+] |
Introduction
Chemical Identity and Composition
Potassium tert-butoxide (KOtBu) is an alkoxide salt with the formula [(CH₃)₃COK], typically handled as a solid or a solution in aprotic solvents like THF. In THF, KOtBu exists in equilibrium between ion-paired species and tetrameric clusters, a structural feature that profoundly influences its reactivity . The THF solvent stabilizes potassium cations through weak Lewis acid-base interactions, enhancing the solubility and dissociation of KOtBu compared to less polar solvents like benzene .
Synthesis and Purification
KOtBu is synthesized via the reaction of anhydrous tert-butyl alcohol with potassium metal under inert conditions :
The product is often isolated by evaporating the solvent (e.g., THF) and purified via sublimation to remove impurities like unreacted alcohol . Commercial solutions (e.g., 20 wt% in THF) are stabilized against moisture and degradation, though long-term storage can lead to diminished activity due to cluster aggregation .
Structural Characteristics in THF
Cluster Formation
In THF, KOtBu predominantly forms a tetrameric cubane-like cluster, [tBuOK]₄, as confirmed by X-ray crystallography and computational studies . This cluster persists in solution and even the gas phase, resisting dissociation into free ions unless perturbed by strongly coordinating additives like 18-crown-6 or dimethyl sulfoxide (DMSO) . The cluster’s stability arises from cation-π interactions between potassium and the tert-butoxide ligands, which are modulated by THF’s mild Lewis basicity .
Solvent Effects on Reactivity
The reactivity of KOtBu in THF contrasts sharply with its behavior in nonpolar solvents. In benzene, the tetramer remains intact, yielding a weaker base, whereas in THF, partial dissociation generates solvated K⁺ and tBuO⁻ ions, increasing basicity . This solvent-dependent behavior is critical for applications requiring precise control over deprotonation or nucleophilic attack.
Reaction Mechanisms and Catalytic Applications
C–H Bond Silylation
KOtBu/THF catalyzes the direct silylation of aromatic heterocycles via two competing pathways (Fig. 1) :
-
Ionic Mechanism: Dissociation of KOtBu generates tBuO⁻, which deprotonates the heteroarene to form a carbanion. This intermediate attacks a silicon electrophile (e.g., Et₃SiH), yielding the silylated product.
-
Neutral Heterolytic Mechanism: The [KOtBu]₄ cluster directly reacts with the silane, forming a pentacoordinate silicon intermediate that facilitates C–H activation.
Both pathways involve rate-limiting deprotonation, with computed activation barriers of ~20 kcal/mol . The ionic route dominates in THF due to enhanced ion separation, whereas the neutral mechanism prevails in less polar media.
Table 1: Comparative Reactivity of Alkoxide Bases in Silylation
| Base | Solvent | Reaction Rate (rel.) |
|---|---|---|
| KOtBu | THF | 1.00 |
| NaOtBu | THF | 0.15 |
| LiOtBu | THF | 0.02 |
| KOtBu | Benzene | 0.30 |
Electron-Transfer Reactions
KOtBu/THF mediates single-electron transfer (SET) processes, such as the reduction of nitroarenes and aryl halides. Experimental and computational evidence suggests that SET occurs via transiently generated ketyl radicals or through direct interaction of the cluster with substrates . For example, the reduction of 1,3-dinitrobenzene in THF produces a purple intermediate attributed to a charge-transfer complex between KOtBu and the substrate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume